molecular formula C8H16N2 B13620062 4-Ethyl-4,7-diazaspiro[2.5]octane

4-Ethyl-4,7-diazaspiro[2.5]octane

Cat. No.: B13620062
M. Wt: 140.23 g/mol
InChI Key: IHHSGFCGZKLBKI-UHFFFAOYSA-N
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Description

4-Ethyl-4,7-diazaspiro[2.5]octane is a bicyclic amine characterized by a spirocyclic framework, where two nitrogen atoms are positioned at the 4 and 7 positions of a fused 2.5-octane ring system. The ethyl substituent at the N4 position introduces steric bulk and lipophilicity, making the compound a versatile intermediate in pharmaceutical synthesis and catalysis. Its rigid spirocyclic structure enhances conformational stability, which is advantageous in drug design for improving target binding and metabolic resistance .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-ethyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C8H16N2/c1-2-10-6-5-9-7-8(10)3-4-8/h9H,2-7H2,1H3

InChI Key

IHHSGFCGZKLBKI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC12CC2

Origin of Product

United States

Preparation Methods

Starting Materials

  • Derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate or methyl methanesulfonate derivatives are commonly used as key intermediates.
  • Protecting groups such as benzyl, tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or esters are introduced to mask reactive amine functionalities during synthesis.

Stepwise Preparation Methods

Substitution Reaction

  • The initial step typically involves nucleophilic substitution of the cyclopropyl methanesulfonate or carbamate derivative with nucleophiles such as glycine methyl ester hydrochloride or ethanolamine.
  • This reaction is performed in organic solvents like ethanol, isopropanol, acetonitrile, acetone, or ethyl acetate.
  • Bases such as potassium carbonate, sodium carbonate, sodium acetate, pyridine, N,N-diisopropylethylamine, or triethylamine are added to facilitate substitution.
  • Typical molar ratios involve 2 to 6 equivalents of nucleophile and base relative to the starting compound.
  • Reaction temperatures are generally ambient (room temperature), with stirring to ensure completion.

Protection and Deprotection

  • After substitution, protecting groups are introduced or removed to control the reactivity of the amine groups.
  • Common protecting groups applied include benzyl, tert-butoxycarbonyl, and benzyloxycarbonyl.
  • Deprotection is achieved by standard methods such as hydrogenolysis for benzyl groups or acidic conditions for Boc groups.
  • These steps ensure selective functional group transformations without side reactions.

Specific Synthetic Routes from Patents

Two closely related patents (CN111943894A and CN111943893B) describe detailed synthetic routes for 4,7-diazaspiro[2.5]octane derivatives, which can be adapted for the 4-ethyl substituted compound.

Step Description Key Reagents/Conditions Notes
1 Starting from (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate Compound I as raw material Halogen substituent X often bromine
2 Nucleophilic substitution with glycine methyl ester hydrochloride or ethanolamine Organic solvent (acetonitrile preferred), alkali (K2CO3 preferred), room temp Molar ratio nucleophile:compound I = 2-6:1
3 Addition of protecting group (e.g., benzyl, Boc) Standard protection reagents Protects amines for subsequent steps
4 Deprotection Acidic or catalytic hydrogenation Removes protecting groups selectively
5 Reduction and ring closure Reducing agent (not specified) Forms the diazaspiro core

This synthetic scheme avoids hazardous reagents like boron trifluoride diethyl etherate, improving safety and scalability.

Experimental Data and Reaction Conditions

Data from experimental procedures provide yields and conditions for related intermediates and derivatives:

Yield (%) Reaction Conditions Notes
31% Cesium hydroxide in dimethyl sulfoxide (DMSO), 120°C, sealed tube, 40 min total Preparation of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate intermediate
65% Trifluoroacetic anhydride in dichloromethane with pyridine, ice cooling then room temp Formation of 4-(trifluoroacetyl)-4,7-diazaspiro[2.5]octane hydrochloride
66% Reaction with 2-bromo-1-ethylpyridinium tetrafluoroborate, N-ethyl-N,N-diisopropylamine, dichloromethane, 20°C overnight Coupling reaction involving the diazaspiro intermediate

These data indicate moderate to good yields under carefully controlled conditions, with typical purification by silica gel chromatography or preparative HPLC.

Summary Table of Key Synthetic Parameters

Parameter Range/Value Comments
Nucleophile equivalents 2-6 Glycine methyl ester or ethanolamine
Base equivalents 2-6 Potassium carbonate preferred
Solvents Acetonitrile, ethanol, isopropanol, acetone, ethyl acetate Acetonitrile favored for substitution
Temperature Room temperature to 120°C Higher temps for certain steps (e.g., DMSO-mediated reactions)
Protecting groups Benzyl, Boc, Cbz, esters Selected based on ease of removal
Reaction time Minutes to days Substitution: hours; coupling: up to days
Yields 31%-66% (varies by step) Moderate yields typical

Research Findings and Considerations

  • The synthetic routes emphasize safety by avoiding highly toxic or explosive reagents.
  • Protecting group strategies are critical to prevent side reactions and allow selective transformations.
  • The choice of nucleophile and base significantly affects substitution efficiency.
  • Reaction conditions such as solvent and temperature are optimized for yield and purity.
  • The methods are adaptable for various derivatives by modifying substituents and protecting groups.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,7-diazaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the desired this compound compound with high purity .

Scientific Research Applications

4-Ethyl-4,7-diazaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it binds to a site on the receptor different from the active site and inhibits its function. This interaction can modulate various signaling pathways and has implications for neurological research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-Ethyl-4,7-diazaspiro[2.5]octane and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
This compound C₈H₁₆N₂ Ethyl at N4 140.23 Enhanced lipophilicity, steric hindrance Catalysis, drug intermediates
4-Methyl-4,7-diazaspiro[2.5]octane C₇H₁₄N₂ Methyl at N4 126.20 Reduced steric bulk, higher solubility Organic synthesis
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate C₁₄H₁₈N₂O₂ Benzyl ester at N4 246.31 Aromaticity, increased molecular weight Peptide mimics, drug delivery
Methyl 4-(4-chlorobenzyl)-7-(methoxyphenylmethyl)-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate C₂₃H₂₅ClN₂O₅ Chlorobenzyl, methoxyphenyl, oxo groups 444.91 Polar, hydrogen-bonding capacity Antimicrobial agents

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Ethyl-4,7-diazaspiro[2.5]octane derivatives?

  • Methodology : A common approach involves iridium-catalyzed amination of allyl acetates with 4-Boc-4,7-diazaspiro[2.5]octane under mild conditions (70°C in DMF), achieving high yields (~98%). Post-synthesis purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical to isolate the product as a light-yellow oil .
  • Characterization : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity. Enantiomeric excess (ee) can be determined via HPLC with chiral columns .

Q. How can solubility and stability of diazaspiro compounds be optimized for in vitro studies?

  • Solubility : Dissolve in DMSO at 10 mM and sonicate at 37°C to enhance dissolution. Avoid repeated freeze-thaw cycles; store aliquots at -80°C for ≤6 months or -20°C for ≤1 month .
  • Stability : Protect from light and oxygen by storing under inert gas (e.g., argon) in amber vials. Monitor degradation via LC-MS over time .

Q. What safety protocols are essential for handling diazaspiro compounds in the lab?

  • Hazards : These compounds may cause respiratory or skin irritation (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood.
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Avoid inhalation; use respiratory protection if dust forms .

Advanced Research Questions

Q. How can enantioselective synthesis of diazaspiro derivatives be achieved?

  • Catalytic Strategy : Iridium-catalyzed asymmetric amination enables enantioselective synthesis (e.g., tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate with 95% ee). Chiral ligands and reaction temperature are key variables .
  • Mechanistic Insight : Stereochemical control arises from π-allyl iridium intermediates, where ligand architecture dictates face-selective coordination .

Q. What strategies resolve contradictory biological activity data for diazaspiro compounds?

  • Case Study : (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione shows antimicrobial activity at 50 μM, while non-chiral analogs exhibit limited effects. Validate results via dose-response assays and compare stereoisomers to isolate structure-activity relationships .
  • Data Validation : Replicate studies using standardized cell lines (e.g., HepG2 for anticancer assays) and control for batch-to-batch purity variations (>98% via HPLC) .

Q. How do structural modifications (e.g., halogenation, spiro-ring substitution) impact pharmacological activity?

  • Comparative Analysis : Bromination at the spiro-ring (e.g., 5-(bromomethyl)spiro[2.5]octane) increases electrophilicity, enhancing cross-coupling reactivity for drug conjugate synthesis. Conversely, hydroxylation improves solubility but reduces membrane permeability .
  • Functional Testing : Use SPR (surface plasmon resonance) or kinase inhibition assays (e.g., BMPR2 selectivity) to evaluate modified compounds .

Experimental Design & Data Analysis

Q. What analytical techniques are optimal for characterizing diazaspiro compound purity and stereochemistry?

  • Purity : LC-MS with C18 columns and UV detection (λ = 254 nm). Confirm absence of byproducts (e.g., tert-butyl cleavage products) .
  • Stereochemistry : X-ray crystallography or NOESY NMR to resolve spiro-ring conformations. Compare experimental CD spectra with computational predictions for chiral centers .

Q. How can in vivo formulations of diazaspiro compounds be prepared while maintaining stability?

  • Formulation Protocol :

Dissolve in DMSO (master stock).

Dilute with PEG300 and Tween 80 (e.g., 30:50:20 ratio) to improve bioavailability.

Filter-sterilize (0.22 μm) and store at 4°C for ≤72 hours .

  • Validation : Monitor plasma stability in animal models (e.g., rodents) using LC-MS/MS pharmacokinetic profiling .

Tables of Key Data

Compound Synthetic Yield Biological Activity (IC50) Key Application Reference
4-Boc-4,7-diazaspiro[2.5]octane98%N/ABuilding block for enantioselective synthesis
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione62%50 μM (Antimicrobial)Drug lead optimization
7-Phenyl-4,7-diazaspiro[2.5]octane85%10 nM (BMPR2 inhibition)Kinase inhibitor development

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